molecular formula C19H12N2O2S2 B12192250 3-(3-Hydroxyphenyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(3-Hydroxyphenyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12192250
M. Wt: 364.4 g/mol
InChI Key: ZNBFDKOOODVDIK-YBEGLDIGSA-N
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Description

3-(3-Hydroxyphenyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a quinoline moiety, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyphenyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-hydroxybenzaldehyde with 8-quinolinecarboxaldehyde in the presence of a base, followed by cyclization with thiourea. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a catalyst like piperidine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyphenyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives.

    Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyphenyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Hydroxyphenyl)-5-(2-thioxo-1,3-thiazolidin-4-one): Lacks the quinoline moiety.

    5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the hydroxyphenyl group.

    3-(3-Hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one: Lacks the quinolylmethylene group.

Uniqueness

The presence of both the quinoline moiety and the hydroxyphenyl group in 3-(3-Hydroxyphenyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one makes it unique

Properties

Molecular Formula

C19H12N2O2S2

Molecular Weight

364.4 g/mol

IUPAC Name

(5Z)-3-(3-hydroxyphenyl)-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H12N2O2S2/c22-15-8-2-7-14(11-15)21-18(23)16(25-19(21)24)10-13-5-1-4-12-6-3-9-20-17(12)13/h1-11,22H/b16-10-

InChI Key

ZNBFDKOOODVDIK-YBEGLDIGSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)/C=C\3/C(=O)N(C(=S)S3)C4=CC(=CC=C4)O)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)C=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)O)N=CC=C2

Origin of Product

United States

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